molecular formula C9H11N5OS B15215504 2-[(5,7-Dimethyl[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)sulfanyl]acetamide CAS No. 74537-92-1

2-[(5,7-Dimethyl[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B15215504
CAS No.: 74537-92-1
M. Wt: 237.28 g/mol
InChI Key: XXRBJILRBUSYPP-UHFFFAOYSA-N
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Description

2-((5,7-Dimethyl-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)thio)acetamide is a heterocyclic compound that features a triazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5,7-Dimethyl-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)thio)acetamide typically involves the formation of the triazolopyrimidine core followed by the introduction of the thioacetamide group. One common method involves the reaction of 5,7-dimethyl-1,2,4-triazolo[1,5-c]pyrimidine with a suitable thioacetamide precursor under controlled conditions. The reaction may be catalyzed by acids or bases and often requires heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-((5,7-Dimethyl-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thioacetamide group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioacetamide group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups onto the triazolopyrimidine core .

Scientific Research Applications

2-((5,7-Dimethyl-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)thio)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((5,7-Dimethyl-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)thio)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((5,7-Dimethyl-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)thio)acetamide is unique due to its specific combination of the triazolopyrimidine core and the thioacetamide group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

CAS No.

74537-92-1

Molecular Formula

C9H11N5OS

Molecular Weight

237.28 g/mol

IUPAC Name

2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C9H11N5OS/c1-5-3-8-12-9(16-4-7(10)15)13-14(8)6(2)11-5/h3H,4H2,1-2H3,(H2,10,15)

InChI Key

XXRBJILRBUSYPP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=NN2C(=N1)C)SCC(=O)N

Origin of Product

United States

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